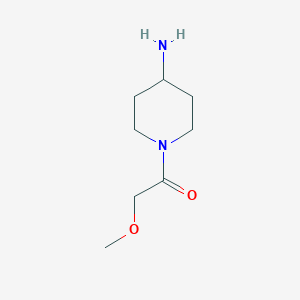

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZACEVMRGJMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926260-72-2 | |

| Record name | 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 4-aminopiperidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Amine

The 4-aminopiperidine group participates in alkylation and acylation reactions due to the nucleophilicity of the amine.

Ketone Carbonyl Reactivity

The ketone group undergoes reduction and condensation reactions:

Methoxy Group Transformations

The methoxy ether is susceptible to demethylation under strong acidic or reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Demethylation | HBr (48%), reflux | 1-(4-Aminopiperidin-1-yl)-2-hydroxyethan-1-one | Generates a phenolic hydroxyl group, enhancing hydrogen-bonding capacity. |

Piperidine Ring Modifications

The piperidine ring itself can undergo ring-opening or functionalization :

Critical Analysis of Reactivity

-

Steric Effects : The 4-aminopiperidine group imposes steric constraints, favoring reactions at the less hindered ketone or methoxy sites .

-

Solvent Dependence : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amine, while protic solvents stabilize intermediates in reduction reactions .

-

Thermodynamic Control : Acylation and alkylation reactions proceed under mild conditions due to favorable thermodynamics.

This compound’s versatility in nucleophilic, electrophilic, and redox reactions positions it as a valuable intermediate in synthetic and medicinal chemistry. Further studies are needed to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H16N2O2

- SMILES : COCC(=O)N1CCC(CC1)N

- InChI : InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3

The compound features a piperidine ring, which is often associated with biological activity due to its ability to interact with various receptors and enzymes in the body.

Medicinal Chemistry

Research indicates that 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one may serve as a precursor or building block for synthesizing more complex pharmaceuticals. Its structural similarity to other biologically active compounds suggests potential applications in developing drugs targeting neurotransmitter systems or other physiological pathways.

Neuropharmacology

Given its piperidine structure, this compound could be investigated for its effects on the central nervous system. Compounds with similar structures have been studied for their roles as inhibitors of excitatory amino acid transporters (EAATs), which are crucial in regulating glutamate levels in the brain. This regulation is essential for preventing excitotoxicity, which can lead to neurodegenerative diseases .

Cancer Research

The compound's potential as a kinase inhibitor has been explored in various studies. Kinases are critical in cancer biology, and inhibitors of specific kinases can halt tumor growth. For instance, compounds structurally related to this compound have been shown to inhibit PLK4 (Polo-like kinase 4), which is implicated in oncogenesis. Inhibiting PLK4 could lead to novel treatments for cancers overexpressing this kinase .

Asymmetric Synthesis

The compound can also be utilized in asymmetric synthesis processes to create chiral drugs. Asymmetric hydrogenation and reductive amination techniques are particularly relevant here, allowing for the selective production of enantiomers that exhibit distinct biological activities .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Aminopiperidine vs. Aryl Substituents Target Compound: The 4-aminopiperidine group provides a basic nitrogen for hydrogen bonding, critical in enzyme inhibition (e.g., soluble epoxide hydrolase) . Aryl Analogs: Compounds like 1-(4-chlorophenyl)-2-methoxyethan-1-one lack the aminopiperidine moiety, limiting their utility in targeting basic active sites .

Methoxy Group Impact The methoxy group in the target compound improves solubility compared to non-polar analogs (e.g., 1-(4-aminopiperidin-1-yl)ethan-1-one) .

Synthetic Efficiency The target compound is synthesized with high yields (~97%) via reductive methods, outperforming analogs like 1-(4-aminopiperidin-1-yl)ethan-1-one (49% yield in urea synthesis) .

Safety and Toxicity Limited toxicological data exist for the target compound, but Safety Data Sheets (SDS) classify it as hazardous under GHS standards . In contrast, benzyl 4-aminopiperidine-1-carboxylate (a related piperidine derivative) shows uncharacterized toxicity, highlighting the need for caution in handling .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one, also known as 1-(4-aminopiperidin-1-yl)-2-methoxyethanone hydrochloride, is a compound of interest due to its potential biological activities, especially in the context of cancer treatment and cellular signaling pathways. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 208.69 g/mol. The compound features a piperidine ring substituted with an amino group and a methoxyethanone moiety, which contributes to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cell proliferation and survival. For instance, the compound may interact with Polo-like kinase 4 (PLK4), which plays a critical role in centriole biogenesis and cell cycle regulation. Inhibition of PLK4 can lead to reduced cell proliferation in cancerous cells by disrupting normal centrosome function .

Case Studies and Experimental Findings

-

Anticancer Activity :

- A study involving various piperidine derivatives demonstrated that modifications to the piperidine structure can enhance selectivity and potency against cancer cells. Compounds exhibiting similar characteristics to this compound have shown significant cytotoxic effects against human tumor xenografts in preclinical models .

- In vitro assays have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

- Selectivity Profiles :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine ring and substituents on the methoxy group can significantly impact the biological activity of the compound. Enhancing lipophilicity or introducing electron-withdrawing groups may improve potency and bioavailability .

| Modification Type | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced potency |

| Electron-withdrawing groups | Improved selectivity |

Absorption and Metabolism

The pharmacokinetic profile of this compound suggests moderate oral bioavailability, with rapid clearance observed in vivo studies, similar to other piperidine derivatives . This necessitates further optimization to enhance metabolic stability.

Toxicological Profile

Short-term toxicity studies indicate that the compound is well-tolerated at therapeutic doses in animal models. However, long-term studies are required to fully understand its safety profile before clinical application .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one?

The synthesis typically involves coupling 4-aminopiperidine with a methoxyethyl carbonyl precursor. A standard protocol uses carbodiimide-based coupling agents (e.g., EDCl·HCl and HOBt) in anhydrous DMF, with DIPEA as a base to facilitate amide bond formation . Post-reaction, the crude product is purified via column chromatography (e.g., CH₂Cl₂:MeOH gradients) to achieve >95% purity. Yield optimization often requires stoichiometric tuning of reagents and inert atmospheric conditions .

Q. How is the compound characterized for structural confirmation and purity?

Key analytical techniques include:

- 1H/13C NMR : To verify the piperidine ring substitution pattern and methoxyethyl ketone connectivity.

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS m/z calculated for C₉H₁₆N₂O₂: 184.12).

- HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

- FT-IR : To confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for modulating the compound’s physicochemical properties to enhance bioavailability?

- Derivatization : Reductive amination of the 4-aminopiperidine group with aldehydes (e.g., aromatic or aliphatic) introduces hydrophobic substituents, improving membrane permeability. NaCNBH₃ in methanol at 0–60°C is a typical protocol .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., via HCl gas bubbling in diethyl ether) .

- Prodrug design : Esterification of the methoxy group or ketone moiety can enhance metabolic stability .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Discrepancies often arise from:

- Purity variations : Impurities >5% can skew activity assays. Validate purity via HPLC and elemental analysis .

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) impacts ionization of the amine group. Standardize conditions to pH 7.4 for physiological relevance .

- Cellular vs. enzymatic assays : The compound may show higher potency in cell-free systems (e.g., IC₅₀ = 2 µM for soluble epoxide hydrolase inhibition) due to membrane permeability limitations in cellular models .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

- Molecular docking (AutoDock Vina) : To predict binding modes with targets like enzymes or receptors.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural modifications with activity .

- MD simulations (GROMACS) : Assess conformational stability of the piperidine ring in aqueous or lipid bilayer environments .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during long-term storage?

- Storage conditions : Lyophilized solid stored at -20°C under argon prevents hydrolysis of the ketone and amine oxidation.

- Stabilizers : Add 1% (w/w) ascorbic acid to inhibit radical-mediated degradation .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.